(R)-nephthenol
Overview
Description
®-Nephthenol is a chiral alcohol derived from natural sources, particularly from the essential oils of certain plants. It is known for its unique stereochemistry, which plays a crucial role in its biological activity and chemical properties. The compound is characterized by its distinct odor and is often used in the fragrance industry. Its molecular structure includes a hydroxyl group attached to a carbon atom that is part of a larger, complex organic framework.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-nephthenol typically involves the reduction of corresponding ketones or aldehydes. One common method is the enantioselective reduction of nephthenone using chiral catalysts. This process ensures the production of the ®-enantiomer with high optical purity. The reaction conditions often include the use of hydrogen gas in the presence of a chiral catalyst such as a rhodium or ruthenium complex.
Industrial Production Methods: On an industrial scale, ®-nephthenol can be produced through biocatalytic processes involving enzymes such as alcohol dehydrogenases. These enzymes selectively reduce the ketone precursor to the desired ®-alcohol. The process is carried out under mild conditions, making it environmentally friendly and cost-effective. Additionally, the use of biocatalysts allows for high enantioselectivity and yield.
Chemical Reactions Analysis
Types of Reactions: ®-Nephthenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nephthenone or nephthenal, depending on the oxidizing agent used.
Reduction: Further reduction can lead to the formation of dihydro-nephthenol.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation reactions.
Major Products:
Oxidation: Nephthenone, nephthenal.
Reduction: Dihydro-nephthenol.
Substitution: Halogenated nephthenol derivatives.
Scientific Research Applications
®-Nephthenol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its role in the development of new pharmaceuticals, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the fragrance industry for its pleasant odor and as a precursor for the synthesis of other aroma compounds.
Mechanism of Action
The biological activity of ®-nephthenol is primarily attributed to its interaction with cellular membranes and enzymes. It is believed to disrupt microbial cell membranes, leading to cell lysis and death. Additionally, ®-nephthenol can inhibit certain enzymes involved in the biosynthesis of essential cellular components, further contributing to its antimicrobial effects. The exact molecular targets and pathways are still under investigation, but its stereochemistry is known to play a significant role in its activity.
Comparison with Similar Compounds
(S)-Nephthenol: The enantiomer of ®-nephthenol, which has different biological activity and chemical properties.
Nephthenone: The oxidized form of nephthenol, used in similar applications but with distinct reactivity.
Dihydro-nephthenol: A reduced form with different physical and chemical properties.
Uniqueness: ®-Nephthenol is unique due to its specific stereochemistry, which imparts distinct biological activity and chemical reactivity compared to its enantiomer and other related compounds. Its ability to selectively interact with biological targets makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-[(1R,3E,7E,11E)-4,8,12-trimethylcyclotetradeca-3,7,11-trien-1-yl]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O/c1-16-8-6-10-17(2)12-14-19(20(4,5)21)15-13-18(3)11-7-9-16/h8,11-12,19,21H,6-7,9-10,13-15H2,1-5H3/b16-8+,17-12+,18-11+/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWQYSDAWSDJRA-QPHFJTKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(=CCC(CCC(=CCC1)C)C(C)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C\CC/C(=C/C[C@@H](CC/C(=C/CC1)/C)C(C)(C)O)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53915-41-6 | |
Record name | Nephthenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53915-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nephthenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053915416 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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